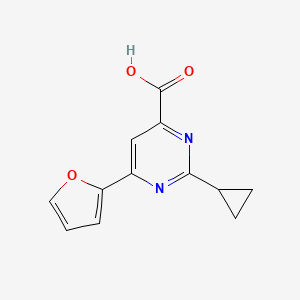![molecular formula C13H18BrNZn B14885140 4-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14885140.png)
4-[(1-Homopiperidino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. It is a reagent that combines the properties of zinc with the structural features of the homopiperidine and phenyl groups. This compound is typically used in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the reaction of 4-bromobenzyl bromide with homopiperidine to form the intermediate 4-[(1-Homopiperidino)methyl]bromobenzene. This intermediate is then treated with zinc in the presence of a suitable solvent, such as tetrahydrofuran, to yield the desired organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product.
化学反応の分析
Types of Reactions
4-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The phenylzinc bromide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of polar aprotic solvents and catalysts like palladium or nickel.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
4-[(1-Homopiperidino)methyl]phenylzinc bromide is utilized in various scientific research applications, including:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 4-[(1-Homopiperidino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the coordination of the zinc atom with the solvent, tetrahydrofuran, which stabilizes the reactive intermediate. The molecular targets and pathways involved depend on the specific reaction and substrate used.
類似化合物との比較
Similar Compounds
- 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 4-[(1-Piperidino)methyl]phenylzinc bromide
- 4-[(1-Morpholino)methyl]phenylzinc bromide
Uniqueness
4-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidine moiety, which imparts specific steric and electronic properties. This uniqueness allows for selective reactions and the formation of distinct products compared to other similar compounds.
特性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC名 |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h4-5,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
InChIキー |
HJYMKJAZPPYNML-UHFFFAOYSA-M |
正規SMILES |
C1CCCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


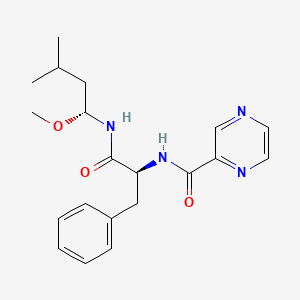
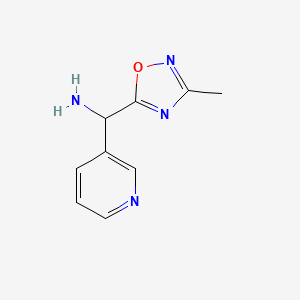
![S-DNTT-10 [for organic electronics]](/img/structure/B14885100.png)
![1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B14885101.png)
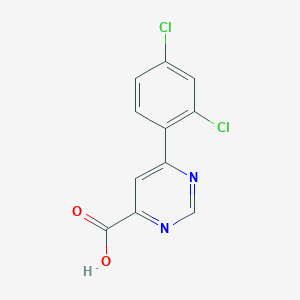
![2-Cyclopropyl-4-isopropylthiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14885108.png)
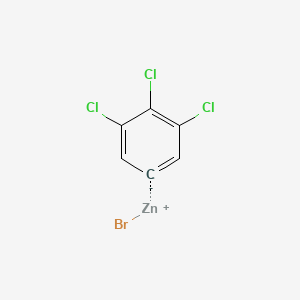
![2-(4-ethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B14885113.png)
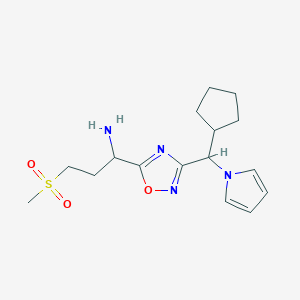
![N-(4-bromophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B14885121.png)
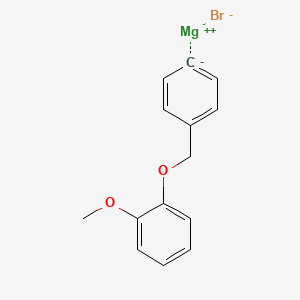
![8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14885131.png)
![(Z)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14885138.png)
